molecular formula C19H22N4O5S B2940900 methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034418-16-9

methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2940900
CAS No.: 2034418-16-9
M. Wt: 418.47
InChI Key: MYBVLKBBFJPCKW-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 3,5-dimethylpyrazole moiety substituted at the 4-position with a furan-2-yl group, linked via an ethyl chain to a sulfamoyl group. The sulfamoyl bridge connects to a phenyl ring bearing a methyl carbamate functional group.

Properties

IUPAC Name

methyl N-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-13-18(17-5-4-12-28-17)14(2)23(22-13)11-10-20-29(25,26)16-8-6-15(7-9-16)21-19(24)27-3/h4-9,12,20H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBVLKBBFJPCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling through a sulfamoyl linkage

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its furan-pyrazole core and sulfamoyl-carbamate termini. Below is a detailed comparison with structurally related compounds from published literature.

Pyrazole-Sulfonamide Derivatives

Key Analogues from :

Compounds 25 , 26 , and 27 (Table 1) share a pyrazole-sulfonamide backbone but differ in substituents:

  • Compound 25 : 3,4,5-Trimethylpyrazole with a 4-chlorophenyl carbamate.
  • Compound 26 : 3,4,5-Trimethylpyrazole with a 3,4-dichlorophenyl carbamate.
  • Compound 27 : 4-Butyl-3,5-dimethylpyrazole with a 4-chlorophenyl carbamate.
Table 1: Comparison of Pyrazole-Sulfonamide Derivatives
Compound Pyrazole Substituents Aryl Group Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound 4-(Furan-2-yl)-3,5-dimethyl Phenyl (carbamate) C₁₉H₂₂N₄O₅S 434.5* N/A N/A
25 3,4,5-Trimethyl 4-Chlorophenyl C₁₈H₁₈ClN₅O₃S 421.88 178–182 75
26 3,4,5-Trimethyl 3,4-Dichlorophenyl C₁₈H₁₇Cl₂N₅O₃S 456.33 163–166 55
27 4-Butyl-3,5-dimethyl 4-Chlorophenyl C₂₁H₂₆ClN₅O₃S 471.98 138–142 76

Notes:

  • Furan vs. This may influence solubility and target binding .
  • Steric Effects : The 3,5-dimethylpyrazole in the target reduces steric hindrance compared to 3,4,5-trimethylpyrazole (Compounds 25–26), possibly improving metabolic stability.
  • Synthesis : Compounds 25–27 were synthesized via reactions of pyrazole-sulfonamides with aryl isocyanates, suggesting a plausible route for the target compound with an estimated yield of 55–76% .

Thiophene-Based Analogues

Key Analogues from –6:

Two thiophene-containing analogues (Table 2) replace the furan with thiophen-3-yl () or thiophen-2-yl ().

Table 2: Thiophene vs. Furan Substituents
Compound Heterocycle Molecular Formula Molecular Weight Key Functional Groups
Target Compound Furan-2-yl C₁₉H₂₂N₄O₅S 434.5* Sulfamoyl, methyl carbamate
Thiophen-3-yl C₁₉H₂₂N₄O₄S₂ 434.5 Sulfamoyl, methyl carbamate
Thiophen-2-yl C₁₉H₂₂N₄O₄S₂ 434.5 Sulfamoyl, methyl carbamate

Notes:

  • Solubility : The oxygen in furan may improve aqueous solubility compared to thiophene’s sulfur, which is more lipophilic.
  • Synthetic Flexibility : Both furan and thiophene derivatives are accessible via similar coupling strategies, as shown in –6 .

Carbamate and Sulfamoyl Modifications

Comparison with Thiazolylmethylcarbamates ():

Thiazole derivatives (e.g., compounds o , s , t ) in feature complex carbamate termini with hydroperoxypropan-2-yl groups. These are designed for prodrug activation or enhanced oxidative stability, contrasting with the target’s simpler methyl carbamate.

Key Differences :

  • Hydroperoxy Groups : Introduce redox-sensitive motifs for targeted drug release, absent in the target compound .

Biological Activity

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structure, and various biological effects, supported by research findings and case studies.

Compound Overview

Chemical Structure:
The compound features a furan ring, a pyrazole ring, and a sulfamoyl group, contributing to its unique properties. The IUPAC name is methyl N-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate, with the molecular formula C19H22N4O5SC_{19}H_{22}N_{4}O_{5}S .

PropertyValue
Molecular FormulaC19H22N4O5S
Molecular Weight402.46 g/mol
CAS Number2034418-16-9

Synthesis

The synthesis of this compound involves multi-step organic reactions. The process begins with the preparation of furan and pyrazole intermediates followed by their coupling through a sulfamoyl linkage. This method allows for the efficient production of the compound while maintaining high purity levels .

Anticancer Properties

Research has indicated that derivatives of this compound may exhibit significant anticancer activity. For instance, studies have shown that related pyrazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 21.3 µM to 28.3 µM . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell survival.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been explored for its anti-inflammatory effects. The presence of the sulfamoyl group enhances its ability to modulate inflammatory responses in vitro, making it a candidate for further therapeutic development .

The biological activity is hypothesized to stem from the compound's ability to interact with various molecular targets within cells. This includes potential inhibition of enzymes involved in cancer metabolism and inflammatory pathways. Molecular docking studies suggest that it may bind effectively to targets such as VEGFR-2 and caspases .

Case Studies

Study 1: Anticancer Activity Assessment
A study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results demonstrated an IC50 value of approximately 25 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Study 2: Inflammatory Response Modulation
In a separate investigation, this compound was tested for its ability to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. The results showed a significant reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent .

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